Cas no 1342739-14-3 (6-(3,5-difluorophenoxy)pyridin-3-amine)

6-(3,5-Difluorophenoxy)pyridin-3-amine is a fluorinated aromatic amine derivative with a pyridine core, offering versatile reactivity for pharmaceutical and agrochemical applications. Its difluorophenoxy substituent enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The electron-withdrawing fluorine atoms influence the electronic properties of the aromatic system, facilitating selective functionalization. The amine group provides a handle for further derivatization, such as amide formation or reductive amination. This compound is particularly useful in the synthesis of bioactive molecules, where its structural features contribute to improved binding affinity and pharmacokinetic properties. High purity and well-defined synthetic routes ensure reproducibility in research and industrial settings.
6-(3,5-difluorophenoxy)pyridin-3-amine structure
1342739-14-3 structure
商品名:6-(3,5-difluorophenoxy)pyridin-3-amine
CAS番号:1342739-14-3
MF:C11H8F2N2O
メガワット:222.190829277039
MDL:MFCD17216143
CID:4590465

6-(3,5-difluorophenoxy)pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-(3,5-difluorophenoxy)pyridin-3-amine
    • MDL: MFCD17216143
    • インチ: 1S/C11H8F2N2O/c12-7-3-8(13)5-10(4-7)16-11-2-1-9(14)6-15-11/h1-6H,14H2
    • InChIKey: HIIIHDCELVOHRX-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(OC2=CC(F)=CC(F)=C2)=CC=C1N

6-(3,5-difluorophenoxy)pyridin-3-amine セキュリティ情報

6-(3,5-difluorophenoxy)pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-344149-0.05g
6-(3,5-difluorophenoxy)pyridin-3-amine
1342739-14-3 95.0%
0.05g
$125.0 2025-02-20
Enamine
EN300-344149-5.0g
6-(3,5-difluorophenoxy)pyridin-3-amine
1342739-14-3 95.0%
5.0g
$1375.0 2025-02-20
TRC
D455058-50mg
6-(3,5-difluorophenoxy)pyridin-3-amine
1342739-14-3
50mg
$ 95.00 2022-06-05
TRC
D455058-250mg
6-(3,5-difluorophenoxy)pyridin-3-amine
1342739-14-3
250mg
$ 365.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01058583-5g
6-(3,5-Difluorophenoxy)pyridin-3-amine
1342739-14-3 95%
5g
¥8925.0 2023-04-03
Chemenu
CM449586-1g
6-(3,5-difluorophenoxy)pyridin-3-amine
1342739-14-3 95%+
1g
$653 2023-03-27
Chemenu
CM449586-250mg
6-(3,5-difluorophenoxy)pyridin-3-amine
1342739-14-3 95%+
250mg
$279 2023-03-27
Chemenu
CM449586-500mg
6-(3,5-difluorophenoxy)pyridin-3-amine
1342739-14-3 95%+
500mg
$496 2023-03-27
1PlusChem
1P01BS5T-500mg
6-(3,5-Difluorophenoxy)pyridin-3-amine
1342739-14-3 95%
500mg
$501.00 2025-03-19
1PlusChem
1P01BS5T-10g
6-(3,5-difluorophenoxy)pyridin-3-amine
1342739-14-3 95%
10g
$2206.00 2023-12-22

6-(3,5-difluorophenoxy)pyridin-3-amine 関連文献

6-(3,5-difluorophenoxy)pyridin-3-amineに関する追加情報

Introduction to 6-(3,5-difluorophenoxy)pyridin-3-amine (CAS No. 1342739-14-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

6-(3,5-difluorophenoxy)pyridin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1342739-14-3, is a fluorinated pyridine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and promising biological activities. This compound belongs to a class of heterocyclic aromatic molecules that exhibit unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both fluorine substituents and an amine functional group in its structure imparts distinct chemical reactivity and biological interactions, which have been extensively explored in recent years.

The fluorine atoms at the 3 and 5 positions of the phenyl ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of 6-(3,5-difluorophenoxy)pyridin-3-amine. Fluorine substitution is a well-established strategy in drug design, as it can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution. In particular, the electron-withdrawing nature of fluorine atoms can lead to increased lipophilicity and reduced polarity, which may facilitate membrane permeability and target engagement. These characteristics have made this compound an attractive candidate for further investigation in the development of small-molecule inhibitors and modulators.

The amine group at the 3-position of the pyridine ring provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. This amine moiety can participate in hydrogen bonding interactions with biological targets, such as enzymes or receptors, thereby enhancing binding affinity. Additionally, the pyridine core itself is a common pharmacophore found in many bioactive molecules, contributing to interactions with various biological systems. The combination of these structural features makes 6-(3,5-difluorophenoxy)pyridin-3-amine a promising candidate for exploring new therapeutic avenues.

Recent research has highlighted the potential applications of 6-(3,5-difluorophenoxy)pyridin-3-amine in addressing various biological challenges. One notable area of interest is its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are often implicated in diseases such as cancer, inflammation, and autoimmune disorders. By targeting specific kinases, small-molecule inhibitors can modulate these pathways and alleviate disease symptoms. The structural features of 6-(3,5-difluorophenoxy)pyridin-3-amine, particularly its ability to interact with kinase active sites through hydrogen bonding and hydrophobic interactions, make it a valuable building block for designing potent inhibitors.

Moreover, studies have demonstrated the compound's utility in developing antiviral agents. Viruses rely on host cellular machinery for replication, making kinases and other enzymes attractive targets for antiviral therapy. The fluorinated phenyl ring in 6-(3,5-difluorophenoxy)pyridin-3-amine can interact with viral proteins or enzymes involved in replication cycles, potentially inhibiting viral propagation. Additionally, the amine group provides a site for covalent bonding or allosteric modulation, further enhancing antiviral efficacy. These findings underscore the compound's potential as a lead molecule for antiviral drug discovery.

In addition to its applications in oncology and virology, 6-(3,5-difluorophenoxy)pyridin-3-amine has been explored for its anti-inflammatory properties. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and metabolic syndromes. By modulating inflammatory pathways through kinase inhibition or other mechanisms, this compound may offer therapeutic benefits. Preclinical studies have shown that derivatives of this scaffold can attenuate inflammatory responses by targeting key signaling molecules involved in inflammation.

The synthesis of 6-(3,5-difluorophenoxy)pyridin-3-amine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. The fluorinated phenyl ring is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions, while the pyridine core is constructed through condensation reactions or functional group interconversions. Advances in synthetic methodologies have enabled efficient production scales suitable for both academic research and industrial applications.

From a computational chemistry perspective, 6-(3,5-difluorophenoxy)pyridin-3-amine (CAS No.:1342739-14-) has been extensively analyzed using molecular modeling techniques to understand its binding modes with biological targets. These studies have provided insights into how structural modifications can optimize potency and selectivity. For instance, fluorination at specific positions can fine-tune electronic properties, enhancing interactions with protein pockets or enzyme active sites.

The growing interest in fluorinated compounds has also spurred innovation in analytical methods for their characterization. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are routinely employed to confirm molecular structure, ensuring high fidelity throughout drug development pipelines.

The pharmaceutical industry continues to leverage computational tools alongside experimental data to accelerate discovery efforts involving compounds like 6-() . High-throughput virtual screening (HTVS) allows researchers to rapidly evaluate large libraries of candidates, prioritizing those with optimal pharmacokinetic profiles before moving into costly wet-lab testing phases.

Emerging Trends and Future Directions

Innovations Driving Applications

Conclusion: A Promising Future for 6-()

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